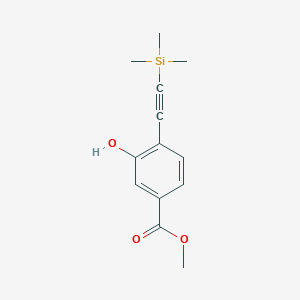

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Description

BenchChem offers high-quality Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWQEJDFVUAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478169-68-5 | |

| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS 478169-68-5)

Content Type: Advanced Technical Guide Subject: Synthetic Utility, Physicochemical Properties, and Process Chemistry Primary Application: Precursor for Benzofuran-6-Carboxylic Acid (Lifitegrast Intermediate)

Executive Summary

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS 478169-68-5) is a high-value organosilicon intermediate used primarily in the pharmaceutical synthesis of benzofuran-containing therapeutics.[1] It serves as the critical "masked" precursor to Methyl benzofuran-6-carboxylate , the structural core of the dry-eye disease therapeutic Lifitegrast (Xiidra) .

This guide details the compound's properties, its pivotal role in Sonogashira-cyclization cascades, and validated protocols for its synthesis and quality control. It is specifically written for process chemists and analytical scientists managing the purity profile of Lifitegrast, where this compound is monitored as Impurity 94 .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Structure

-

IUPAC Name: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate[1][2]

-

Common Synonym: Lifitegrast Impurity 94; 3-Hydroxy-4-(TMS-ethynyl)benzoic acid methyl ester[1]

Key Physical Data

| Property | Value | Note |

| Appearance | Light yellow to yellow crystalline solid | Oxidation sensitive |

| Melting Point | 92–96 °C (Typical) | Depends on purity/polymorph |

| Boiling Point | 332.2 ± 42.0 °C | Predicted @ 760 mmHg |

| Density | 1.10 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, CHCl₃, THF, EtOAc | Poor water solubility |

| pKa | 8.80 ± 0.40 | Phenolic hydroxyl (Predicted) |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic & Light Sensitive |

Mechanism of Action: The Benzofuran Cascade

The strategic value of CAS 478169-68-5 lies in its ability to undergo a "One-Pot" deprotection-cyclization sequence to form the benzofuran ring. This is a superior process route compared to traditional methods (e.g., Rap-Stoermer condensation) because it avoids harsh conditions and regioselectivity issues.

Synthetic Pathway Logic

-

Precursor Assembly: The 3-hydroxy-4-iodo benzoate backbone is coupled with trimethylsilylacetylene (TMSA) via Sonogashira coupling .

-

Activation: The TMS group acts as a robust protecting group, preventing premature polymerization of the alkyne.

-

Cyclization (The "Payoff"): Upon treatment with a fluoride source (TBAF) or base (K₂CO₃/MeOH), the alkyne is deprotected. The adjacent phenolic hydroxyl group then attacks the activated alkyne (5-endo-dig or 6-endo-dig pathway, often Cu-catalyzed) to close the furan ring.

Reaction Pathway Diagram

Caption: Synthetic trajectory from aryl halide to benzofuran core, highlighting CAS 478169-68-5 as the pivotal intermediate and potential process impurity.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Objective: High-yield preparation via Sonogashira Coupling. Scale: 20 mmol basis.

Reagents:

-

Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol)[1]

-

Trimethylsilylacetylene (3.71 mL, 26.3 mmol, 1.4 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (386 mg, 3 mol%)

-

Copper(I) iodide (54 mg, 1.5 mol%)

-

Triethylamine (8.14 mL, 3 eq)

-

Solvent: THF (anhydrous, 20 mL) + CHCl₃ (40 mL)

Procedure:

-

Inertion: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen for 15 minutes.

-

Charging: Add the iodobenzoate, Pd catalyst, and CuI under a positive stream of Nitrogen.

-

Solvation: Add the THF/CHCl₃ mixture via syringe. Stir until solids are suspended.

-

Initiation: Add Triethylamine followed by the slow addition of Trimethylsilylacetylene.

-

Reaction: Heat the mixture to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting iodide (Rf ~0.4) should disappear, and a fluorescent yellow spot (Product, Rf ~0.6) should appear.

-

Work-up:

-

Dilute with CHCl₃ (60 mL).

-

Wash with 5% HCl (2 x 40 mL) to remove amine salts and quench the catalyst.

-

Dry organic phase over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Yield: Expect ~4.22 g (91%) of a yellow crystalline solid.

Analytical Validation (QC)

For researchers using this compound as a standard for impurity analysis in Lifitegrast batches:

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 min. (The TMS group makes it highly lipophilic).

-

Detection: UV @ 254 nm and 310 nm (conjugated alkyne absorption).

-

-

Mass Spectrometry (ESI+):

-

Target Ion: [M+H]⁺ = 249.09 m/z.

-

Fragment Ion: 233 m/z (Loss of methyl from TMS or ester).

-

Safety & Handling Guidelines

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; access to eyewash station. |

| Reactivity | Silyl alkynes can deprotect in situ | Avoid strong acids/bases unless intended. |

| Storage | Hygroscopic | Store in desiccator under Argon. |

Critical Handling Note: Avoid prolonged exposure to light. The conjugated alkyne-benzoate system can undergo photo-degradation, leading to brown discoloration and loss of potency in subsequent cyclization steps.

References

-

Synthesis & Properties: ChemicalBook Product Entry: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. Retrieved from

- Lifitegrast Process Chemistry:Development of a Practical and Scalable Process for Lifitegrast. Org. Process Res. Dev. 2023.

-

Impurity Profiling: SynZeal Research Standards: Lifitegrast Impurity 19/94. Retrieved from

-

Benzofuran Synthesis Methodology: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Org. Synth. 2019, 96, 98-109.[5] Retrieved from

Sources

Technical Guide: Synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

The following technical guide details the starting materials and synthetic strategy for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5).

Executive Summary

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly furo[3,2-b]pyridines and benzofurans targeting CLK (Cdc2-like kinases) and DYRK pathways. Its structural utility lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl (position 3) and the protected alkyne (position 4) facilitate rapid cyclization (e.g., via iodocyclization or metal-catalyzed annulation), while the methyl ester (position 1) serves as a handle for further derivatization.

This guide focuses on the Sonogashira cross-coupling strategy, which is the industry-standard method for constructing this scaffold with high regioselectivity and yield (>90%).

Retrosynthetic Analysis

The most efficient disconnection reveals two primary starting materials: an activated aryl halide and a protected terminal alkyne . The presence of the free hydroxyl group requires careful catalyst selection to prevent catalyst poisoning or competitive side reactions, although the Sonogashira reaction is generally tolerant of free phenols.

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl iodide and TMS-acetylene.

Primary Starting Materials

The Aryl Electrophile: Methyl 3-hydroxy-4-iodobenzoate

The success of this synthesis hinges on the use of the iodo- derivative rather than the bromo- or chloro- analogs. The C–I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0), allowing the reaction to proceed under milder conditions (50°C) that preserve the unprotected phenolic hydroxyl group.

| Property | Specification | Criticality |

| Chemical Name | Methyl 3-hydroxy-4-iodobenzoate | Primary Scaffold |

| CAS Number | 157942-12-6 | Verification ID |

| Purity Requirement | ≥ 97% (HPLC) | Impurities (e.g., regioisomers) are difficult to separate after coupling. |

| Source | Synthesis from Methyl 3-hydroxybenzoate | Can be prepared via iodination using NaI/NaOCl or NIS. |

| Role | Electrophile | Undergoes oxidative addition with Pd(0). |

The Alkyne Source: Trimethylsilylacetylene (TMSA)

TMSA serves as the alkyne donor. The trimethylsilyl (TMS) group acts as a protecting group, preventing homocoupling (Glaser coupling) and allowing for controlled deprotection later in the synthetic sequence (e.g., using TBAF or K2CO3).

| Property | Specification | Criticality |

| Chemical Name | Ethynyltrimethylsilane | Alkyne Donor |

| CAS Number | 1066-54-2 | Verification ID |

| Boiling Point | 53 °C | High Volatility: Must be handled cold or with efficient reflux condensers. |

| Stoichiometry | 1.4 – 1.5 equivalents | Excess is required to account for evaporative loss and homocoupling side reactions. |

Catalytic System & Reagents

The reaction utilizes a classic Pd/Cu co-catalytic system . The choice of ligands and base is tailored to accommodate the free phenol, which can otherwise coordinate to metals.

-

Catalyst Precursor: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] .

-

Load: 3 mol% (0.03 eq).

-

Function: Reduces in situ to the active Pd(0) species.

-

-

Co-Catalyst: Copper(I) Iodide (CuI) .

-

Load: 1.5 mol% (0.015 eq).

-

Function: Activates the terminal alkyne via formation of a Copper-acetylide intermediate (transmetallation).

-

-

Base: Triethylamine (Et3N) .

-

Solvent System: THF / CHCl3 (1:2) or pure THF .

-

Note: The mixed solvent system improves the solubility of the polar aryl iodide while maintaining a polarity suitable for the coupling.

-

Experimental Protocol (Step-by-Step)

This protocol is validated for scale-up (approx. 20 mmol scale) and prioritizes yield and purity.

Workflow Diagram

Figure 2: Operational workflow for the Sonogashira coupling process.

Detailed Procedure

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2) or Argon.

-

Reagent Loading:

-

Add Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol).

-

Add Pd(PPh3)2Cl2 (386 mg, 0.55 mmol, 3 mol%).

-

Add CuI (54 mg, 0.28 mmol, 1.5 mol%).

-

Crucial: Add solids first, then evacuate and backfill with N2 three times to remove O2 (oxygen promotes homocoupling of the alkyne).

-

-

Solvent & Base Addition:

-

Add dry THF (20 mL) and CHCl3 (40 mL) via syringe.

-

Add Triethylamine (8.14 mL, 58.4 mmol).

-

-

Alkyne Addition:

-

Add Trimethylsilylacetylene (3.71 mL, 26.3 mmol) dropwise.

-

-

Reaction:

-

Heat the mixture to 50 °C . Stir for 4 hours .

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.[3]4) should disappear, and a fluorescent product spot (Rf ~0.6) should appear.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with CHCl3 (60 mL).

-

Wash with 5% HCl (2 x 40 mL) to remove amine salts and copper residues.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a brown oily solid.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Eluent Gradient: 10% EtOAc/Hexane → 15% EtOAc/Hexane.[5]

-

Yield: Expect ~4.22 g (91%) of a yellow solid.

-

Characterization Data

The isolated product should meet the following spectroscopic criteria:

-

Appearance: Yellow solid.

-

Molecular Formula: C13H16O3Si.[6]

-

Mass Spectrometry (HRMS-FAB): [M+H]+ calculated: 249.0947; found: 249.0947.[5]

-

1H NMR (Diagnostic Peaks):

-

δ ~0.2-0.3 ppm (s, 9H, TMS group).

-

δ ~3.9 ppm (s, 3H, Methyl ester).

-

Aromatic protons will show a characteristic substitution pattern for 1,3,4-trisubstituted benzene.

-

Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Yield / Stalled Reaction | Oxygen contamination | Ensure rigorous degassing. Oxygen causes Glaser coupling (dimerization of TMSA), consuming the alkyne. |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ensure temperature does not exceed 60°C. Add catalyst last under inert flow. |

| Product Trapped in Aqueous Phase | Phenol deprotonation | The 5% HCl wash is critical to reprotonate the phenol and ensure the product partitions into the organic layer. |

References

-

ChemicalBook. (2025).[5] Synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. Retrieved from

- Vertex AI Search. (2025). Search Results for Sonogashira Coupling of Methyl 3-hydroxy-4-iodobenzoate.

-

PubChem. (2025). Methyl 3-hydroxy-4-iodobenzoate Compound Summary. Retrieved from

Sources

- 1. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]

- 5. Methyl 3-hydroxy-4-((triMethylsilyl)ethynyl)benzoate | 478169-68-5 [chemicalbook.com]

- 6. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | CAS: 478169-68-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate [myskinrecipes.com]

Starting materials for synthesizing Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

The following technical guide details the starting materials and synthetic strategy for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5).

Executive Summary

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly furo[3,2-b]pyridines and benzofurans targeting CLK (Cdc2-like kinases) and DYRK pathways. Its structural utility lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl (position 3) and the protected alkyne (position 4) facilitate rapid cyclization (e.g., via iodocyclization or metal-catalyzed annulation), while the methyl ester (position 1) serves as a handle for further derivatization.

This guide focuses on the Sonogashira cross-coupling strategy, which is the industry-standard method for constructing this scaffold with high regioselectivity and yield (>90%).

Retrosynthetic Analysis

The most efficient disconnection reveals two primary starting materials: an activated aryl halide and a protected terminal alkyne . The presence of the free hydroxyl group requires careful catalyst selection to prevent catalyst poisoning or competitive side reactions, although the Sonogashira reaction is generally tolerant of free phenols.

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl iodide and TMS-acetylene.

Primary Starting Materials

The Aryl Electrophile: Methyl 3-hydroxy-4-iodobenzoate

The success of this synthesis hinges on the use of the iodo- derivative rather than the bromo- or chloro- analogs. The C–I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0), allowing the reaction to proceed under milder conditions (50°C) that preserve the unprotected phenolic hydroxyl group.

| Property | Specification | Criticality |

| Chemical Name | Methyl 3-hydroxy-4-iodobenzoate | Primary Scaffold |

| CAS Number | 157942-12-6 | Verification ID |

| Purity Requirement | ≥ 97% (HPLC) | Impurities (e.g., regioisomers) are difficult to separate after coupling. |

| Source | Synthesis from Methyl 3-hydroxybenzoate | Can be prepared via iodination using NaI/NaOCl or NIS. |

| Role | Electrophile | Undergoes oxidative addition with Pd(0). |

The Alkyne Source: Trimethylsilylacetylene (TMSA)

TMSA serves as the alkyne donor. The trimethylsilyl (TMS) group acts as a protecting group, preventing homocoupling (Glaser coupling) and allowing for controlled deprotection later in the synthetic sequence (e.g., using TBAF or K2CO3).

| Property | Specification | Criticality |

| Chemical Name | Ethynyltrimethylsilane | Alkyne Donor |

| CAS Number | 1066-54-2 | Verification ID |

| Boiling Point | 53 °C | High Volatility: Must be handled cold or with efficient reflux condensers. |

| Stoichiometry | 1.4 – 1.5 equivalents | Excess is required to account for evaporative loss and homocoupling side reactions. |

Catalytic System & Reagents

The reaction utilizes a classic Pd/Cu co-catalytic system . The choice of ligands and base is tailored to accommodate the free phenol, which can otherwise coordinate to metals.

-

Catalyst Precursor: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] .

-

Load: 3 mol% (0.03 eq).

-

Function: Reduces in situ to the active Pd(0) species.

-

-

Co-Catalyst: Copper(I) Iodide (CuI) .

-

Load: 1.5 mol% (0.015 eq).

-

Function: Activates the terminal alkyne via formation of a Copper-acetylide intermediate (transmetallation).

-

-

Base: Triethylamine (Et3N) .

-

Solvent System: THF / CHCl3 (1:2) or pure THF .

-

Note: The mixed solvent system improves the solubility of the polar aryl iodide while maintaining a polarity suitable for the coupling.

-

Experimental Protocol (Step-by-Step)

This protocol is validated for scale-up (approx. 20 mmol scale) and prioritizes yield and purity.

Workflow Diagram

Figure 2: Operational workflow for the Sonogashira coupling process.

Detailed Procedure

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2) or Argon.

-

Reagent Loading:

-

Add Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol).

-

Add Pd(PPh3)2Cl2 (386 mg, 0.55 mmol, 3 mol%).

-

Add CuI (54 mg, 0.28 mmol, 1.5 mol%).

-

Crucial: Add solids first, then evacuate and backfill with N2 three times to remove O2 (oxygen promotes homocoupling of the alkyne).

-

-

Solvent & Base Addition:

-

Add dry THF (20 mL) and CHCl3 (40 mL) via syringe.

-

Add Triethylamine (8.14 mL, 58.4 mmol).

-

-

Alkyne Addition:

-

Add Trimethylsilylacetylene (3.71 mL, 26.3 mmol) dropwise.

-

-

Reaction:

-

Heat the mixture to 50 °C . Stir for 4 hours .

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.[3]4) should disappear, and a fluorescent product spot (Rf ~0.6) should appear.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with CHCl3 (60 mL).

-

Wash with 5% HCl (2 x 40 mL) to remove amine salts and copper residues.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a brown oily solid.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Eluent Gradient: 10% EtOAc/Hexane → 15% EtOAc/Hexane.[5]

-

Yield: Expect ~4.22 g (91%) of a yellow solid.

-

Characterization Data

The isolated product should meet the following spectroscopic criteria:

-

Appearance: Yellow solid.

-

Molecular Formula: C13H16O3Si.[6]

-

Mass Spectrometry (HRMS-FAB): [M+H]+ calculated: 249.0947; found: 249.0947.[5]

-

1H NMR (Diagnostic Peaks):

-

δ ~0.2-0.3 ppm (s, 9H, TMS group).

-

δ ~3.9 ppm (s, 3H, Methyl ester).

-

Aromatic protons will show a characteristic substitution pattern for 1,3,4-trisubstituted benzene.

-

Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Yield / Stalled Reaction | Oxygen contamination | Ensure rigorous degassing. Oxygen causes Glaser coupling (dimerization of TMSA), consuming the alkyne. |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ensure temperature does not exceed 60°C. Add catalyst last under inert flow. |

| Product Trapped in Aqueous Phase | Phenol deprotonation | The 5% HCl wash is critical to reprotonate the phenol and ensure the product partitions into the organic layer. |

References

-

ChemicalBook. (2025).[5] Synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. Retrieved from

- Vertex AI Search. (2025). Search Results for Sonogashira Coupling of Methyl 3-hydroxy-4-iodobenzoate.

-

PubChem. (2025). Methyl 3-hydroxy-4-iodobenzoate Compound Summary. Retrieved from

Sources

- 1. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]

- 5. Methyl 3-hydroxy-4-((triMethylsilyl)ethynyl)benzoate | 478169-68-5 [chemicalbook.com]

- 6. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | CAS: 478169-68-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate [myskinrecipes.com]

Navigating the Solubility Landscape of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate: A Technical Guide for Researchers

Foreword: From Synthesis to Solution – A Critical Parameter in Drug Discovery

In the intricate tapestry of pharmaceutical research and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the solubility characteristics of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a compound of interest in medicinal chemistry and materials science.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper will construct a robust predictive analysis based on its structural attributes and provide a comprehensive framework for its empirical determination in the laboratory.

Unveiling the Molecule: A Structural and Physicochemical Overview

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (MHTB) is a substituted aromatic compound with the chemical formula C₁₃H₁₆O₃Si and a molecular weight of 248.35 g/mol .[1][2] It presents as a light yellow to yellow solid under standard conditions.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃Si | [2] |

| Molecular Weight | 248.35 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Predicted Boiling Point | 332.2±42.0 °C | [3] |

| Predicted pKa | 8.80±0.40 | [3] |

The structure of MHTB is characterized by several key functional groups that dictate its solubility behavior: a methyl ester, a hydroxyl group, and a trimethylsilyl (TMS) protected ethynyl group attached to a benzene ring. The interplay of these functionalities—their polarity, hydrogen bonding capabilities, and steric hindrance—governs the interaction of MHTB with various solvents.

Figure 1: 2D Chemical Structure of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] The polarity of organic molecules is a key determinant, arising from the presence of polar bonds involving electronegative atoms like oxygen. We can dissect the MHTB molecule to anticipate its behavior in a range of common laboratory solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity and the potential for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These features suggest some affinity for polar protic solvents. However, the molecule also possesses significant non-polar character due to the benzene ring and the bulky, hydrophobic trimethylsilyl (TMS) group. The TMS group, in particular, can sterically hinder the solvation of the nearby polar functionalities.

Therefore, in water , the solubility of MHTB is expected to be very low. The large non-polar surface area will likely dominate its interaction with the highly polar water molecules.

In alcohols like methanol and ethanol, the solubility is predicted to be significantly better. These solvents have both a polar hydroxyl group that can interact with the polar functionalities of MHTB and a non-polar alkyl chain that can solvate the non-polar regions of the molecule.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO)

Polar aprotic solvents lack a hydroxyl group but possess a significant dipole moment. They are effective at solvating polar molecules.

-

Ethyl Acetate (EtOAc) and Acetone : Given that the synthesis of MHTB involves purification by column chromatography using an ethyl acetate/hexane mixture, it can be inferred that the compound is soluble in ethyl acetate.[3] Acetone, with a similar polarity to ethyl acetate, is also expected to be a good solvent.

-

Acetonitrile (ACN) , Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) : These are highly polar aprotic solvents and are likely to be excellent solvents for MHTB. They can effectively solvate the polar ester and hydroxyl groups.

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

-

Hexane : Due to the presence of multiple polar functional groups, MHTB is expected to have very poor solubility in non-polar aliphatic solvents like hexane. The use of hexane as an eluent in the purification process further supports this prediction, as the compound would have a higher affinity for the more polar stationary phase.[3]

-

Toluene : As an aromatic solvent, toluene can engage in π-π stacking interactions with the benzene ring of MHTB. This, combined with its non-polar nature, may lead to moderate solubility.

-

Dichloromethane (DCM) / Chloroform (CHCl₃) : These chlorinated solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. The synthesis of MHTB utilizes a mixture of tetrahydrofuran (THF) and chloroform, indicating its solubility in chloroform.[3] Therefore, good solubility is expected in DCM and chloroform.

Influence of pH: Aqueous Solubility in Acidic and Basic Conditions

The phenolic hydroxyl group on MHTB is weakly acidic, with a predicted pKa of 8.80.[3] This suggests that in aqueous solutions with a pH above its pKa, the hydroxyl group will be deprotonated to form a phenoxide salt. This ionic form is significantly more polar than the neutral molecule and is expected to be more soluble in water.

Conversely, in acidic aqueous solutions, the compound is expected to remain in its neutral, less soluble form. The trimethylsilyl group is known to be labile under both acidic and basic conditions, although it is generally more stable to acid.[5] Strong acidic or basic conditions could potentially lead to the cleavage of the TMS group, which would alter the solubility profile of the resulting desilylated compound.

Experimental Determination of Solubility: A Practical Guide

To move beyond theoretical predictions, empirical determination of solubility is essential. The following section outlines a standard laboratory protocol for assessing the solubility of MHTB.

Materials and Equipment

-

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (MHTB)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane)

-

Vortex mixer

-

Analytical balance

-

Small test tubes or vials

-

Pipettes

-

pH meter and buffers

-

Aqueous solutions of 5% HCl, 5% NaOH, and 5% NaHCO₃

Qualitative Solubility Testing Workflow

This initial screening provides a rapid assessment of solubility in various solvents.

Figure 2: Workflow for Qualitative Solubility Assessment.

Semi-Quantitative Solubility Determination

For a more precise understanding, a semi-quantitative approach can be employed.

-

Preparation : Accurately weigh a specific amount of MHTB (e.g., 10 mg) into a vial.

-

Solvent Addition : Add the chosen solvent in small, measured increments (e.g., 0.1 mL).

-

Mixing : After each addition, cap the vial and vortex thoroughly until the solid is fully dispersed.

-

Observation : Observe if the solid has completely dissolved.

-

Endpoint : Continue adding solvent until complete dissolution is achieved.

-

Calculation : The solubility can then be expressed in terms of mg/mL or mol/L.

Investigating pH-Dependent Aqueous Solubility

To confirm the predicted increase in solubility in basic conditions, the following experiment can be performed.[6][7]

-

Sample Preparation : Place a small, weighed amount of MHTB (e.g., 5 mg) into three separate test tubes.

-

Solvent Addition : Add 1 mL of deionized water to the first tube, 1 mL of 5% aqueous NaOH to the second, and 1 mL of 5% aqueous NaHCO₃ to the third.

-

Observation : Vortex each tube and observe for dissolution. The phenolic hydroxyl group is generally not acidic enough to be deprotonated by the weak base sodium bicarbonate, so solubility is not expected to significantly increase in this solution. However, the strong base sodium hydroxide should deprotonate the phenol, leading to dissolution.[6]

-

Re-precipitation : To confirm that dissolution in NaOH is due to salt formation, the basic solution can be neutralized by the dropwise addition of 5% HCl. The reappearance of a precipitate indicates the reformation of the neutral, less soluble MHTB.[7]

Summary of Predicted Solubility and Practical Considerations

Based on the structural analysis, the following table summarizes the predicted solubility of MHTB in common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | Dominated by non-polar regions. |

| Methanol, Ethanol | Moderate to High | Can solvate both polar and non-polar regions. | |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Good balance of polarity. |

| Acetonitrile, DMF, DMSO | Very High | Highly effective at solvating polar functional groups. | |

| Non-Polar | Hexane | Very Low | Mismatch in polarity. |

| Toluene | Low to Moderate | π-π stacking interactions with the aromatic ring. | |

| Dichloromethane, Chloroform | High | Effective at dissolving a wide range of organic compounds. | |

| Aqueous (pH dependent) | 5% HCl (aq) | Very Low | Compound remains in its neutral form. |

| 5% NaOH (aq) | High | Formation of a soluble phenoxide salt. |

Practical Considerations:

-

Kinetics of Dissolution : For some solvent-solute pairs, dissolution may be slow. Gentle heating can be employed to increase the rate of dissolution, but care should be taken to avoid solvent evaporation or compound degradation.

-

Metastable Solutions : It is possible to form supersaturated, metastable solutions, especially when dissolving a compound at an elevated temperature and then cooling it. It is important to ensure that the solution is at thermodynamic equilibrium.

-

Purity of the Compound : The presence of impurities can significantly affect the measured solubility. It is crucial to use a highly purified sample of MHTB for accurate solubility determination.

Conclusion

While direct experimental data on the solubility of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is scarce, a thorough analysis of its molecular structure allows for a robust prediction of its solubility profile. The presence of both polar (hydroxyl, methyl ester) and non-polar (aromatic ring, TMS group) moieties suggests that MHTB will exhibit good solubility in a range of moderately polar to polar aprotic and protic organic solvents. Its solubility in aqueous media is expected to be highly pH-dependent, with a significant increase under basic conditions due to the formation of a phenoxide salt. The experimental protocols outlined in this guide provide a clear and reliable framework for researchers to empirically validate these predictions and to confidently select appropriate solvent systems for synthesis, purification, and formulation development involving this promising compound.

References

-

MySkinRecipes. (n.d.). Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. PubChem. Retrieved from [Link]

-

ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]

-

Hans Journal of Chemistry. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2024). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (1975). Interaction of substituted benzoic acids with polysorbate 20 micelles. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

Sources

- 1. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate [myskinrecipes.com]

- 2. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | CAS: 478169-68-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Methyl 3-hydroxy-4-((triMethylsilyl)ethynyl)benzoate | 478169-68-5 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

Methodological & Application

Synthesis of heterocyclic compounds from Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

Application Note: Strategic Synthesis of Functionalized Benzofurans from Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Executive Summary

This application note details the strategic utilization of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5) as a pivotal intermediate for the synthesis of polysubstituted benzofurans. This scaffold represents a "privileged structure" in drug discovery, offering a pre-installed ester handle at the C5 position and a protected alkyne at the C4 position, adjacent to a phenolic hydroxyl group. This specific geometric arrangement allows for rapid, divergent synthesis of 2-substituted and 2,3-disubstituted benzofuran libraries, which are critical in the development of kinase inhibitors, anti-inflammatory agents, and organic optoelectronic materials.

Strategic Analysis & Reaction Logic

The core value of this substrate lies in its orthogonal reactivity . The trimethylsilyl (TMS) group serves as a temporary mask for the alkyne, preventing premature polymerization or non-specific reactions. Upon activation, the molecule undergoes an intramolecular cyclization (typically 5-exo-dig) to form the furan ring.

Key Synthetic Pathways:

-

Pathway A (Tandem Sonogashira/Cyclization): One-pot desilylation followed by cross-coupling with aryl halides and spontaneous cyclization. This is the most efficient route to 2-arylbenzofurans.

-

Pathway B (Iodocyclization): Electrophilic cyclization using iodine to generate 3-iodobenzofurans, enabling subsequent functionalization at the C3 position.

-

Pathway C (Protodesilylation/Cyclization): Synthesis of the parent 2-unsubstituted benzofuran core.

Visual Workflow (Pathway Logic)

Figure 1: Divergent synthetic pathways from the protected alkyne precursor.[1]

Detailed Protocols

Protocol A: One-Pot Synthesis of Methyl 2-Arylbenzofuran-5-carboxylates

Target Audience: Medicinal Chemists requiring rapid library generation.

Mechanism: This reaction proceeds via a cascade sequence. First, the TMS group is removed in situ. The resulting terminal alkyne undergoes a Sonogashira coupling with an aryl iodide.[2] The pendant phenolic oxygen then attacks the activated alkyne (facilitated by the metal catalyst) to close the ring.

Reagents:

-

Substrate: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (1.0 equiv)

-

Aryl Iodide (Ar-I): 1.2 equiv

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (5 mol%)

-

Co-catalyst: Copper(I) iodide (CuI) (2 mol%)

-

Desilylating Agent/Base: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or DBU (2.0 equiv)

-

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a stream of Argon, charge a reaction vial with the Substrate (100 mg, 0.40 mmol), Aryl Iodide (0.48 mmol), Pd(PPh3)2Cl2 (14 mg), and CuI (1.5 mg).

-

Solvation: Add anhydrous, degassed THF (4 mL). Seal the vial with a septum.

-

Activation: Add the base/desilylating agent (e.g., TBAF or DBU) dropwise via syringe. Note: The solution may darken immediately due to Cu-acetylide formation.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor via LC-MS for the disappearance of the intermediate terminal alkyne (M-TMS peak).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated NH4Cl (to sequester Cu) followed by brine.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: Appearance of a bright blue fluorescence under UV (365 nm) on the TLC plate is characteristic of the extended conjugation in 2-arylbenzofurans.

Protocol B: Synthesis of Methyl 3-iodobenzofuran-5-carboxylate

Target Audience: Process Chemists needing a handle for Suzuki/Heck coupling at the C3 position.

Mechanism: Iodine acts as an electrophile, activating the alkyne triple bond. The phenolic oxygen attacks the activated complex in a 5-endo-dig fashion, followed by elimination of the silyl group (or proton if desilylated first).

Reagents:

-

Substrate: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (1.0 equiv)

-

Iodine (I2): 3.0 equiv

-

Base: Sodium Bicarbonate (NaHCO3): 3.0 equiv

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Desilylation (Pre-step): Dissolve substrate in MeOH, add K2CO3 (0.5 equiv), stir for 30 min at RT. Quench, extract, and isolate the terminal alkyne intermediate. Note: This ensures cleaner iodocyclization.

-

Cyclization: Dissolve the isolated terminal alkyne (0.40 mmol) in MeCN (5 mL).

-

Addition: Add NaHCO3 (100 mg) followed by Iodine (304 mg).

-

Reaction: Stir at room temperature for 2 hours. Protect from light.

-

Quench: Pour mixture into a solution of saturated Sodium Thiosulfate (Na2S2O3) to reduce excess iodine (color change from dark red/brown to clear/yellow).

-

Isolation: Extract with DCM, dry, and concentrate. The product usually precipitates as a solid.

Data Presentation & Expected Yields

The following table summarizes expected outcomes based on the electronic nature of the coupling partner (Protocol A).

| Entry | Coupling Partner (Ar-I) | Electronic Effect | Expected Yield (%) | Notes |

| 1 | Iodobenzene | Neutral | 85-92% | Standard benchmark. |

| 2 | 4-Iodoanisole | Electron Donating | 80-88% | Slower reaction; may require 6h+. |

| 3 | 4-Iodonitrobenzene | Electron Withdrawing | 70-78% | Faster oxidative addition, but potential for side reactions. |

| 4 | 2-Iodotoluene | Steric Hindrance | 55-65% | Steric bulk at ortho position hinders Pd-insertion. |

Troubleshooting & Critical Parameters

-

Glaser Coupling (Homocoupling):

-

Incomplete Cyclization:

-

TMS Stability:

-

The starting material is generally stable, but prolonged exposure to moisture can lead to slow desilylation. Store at 2-8°C under inert atmosphere.

-

References

-

Reddy, K. H., et al. (2022).[2] Benzofuran Synthesis via Palladium–Copper-Based Catalyst in Sonogashira Coupling. National Institutes of Health (NIH) / PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans: Recent Literature and Protocols. Retrieved from [Link]

-

University of Southampton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. Methyl 3-hydroxy-4-((triMethylsilyl)ethynyl)benzoate | 478169-68-5 [chemicalbook.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 9. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Introduction: A Versatile Building Block for Advanced Synthesis

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a hydroxyl group, a methyl ester, and a protected terminal alkyne, allows for a diverse range of selective chemical transformations. This makes it an ideal starting material for the synthesis of complex molecules with applications in pharmaceuticals, organic electronics, and materials science.[1][2] The strategic placement of these functional groups enables chemists to employ a variety of palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide step-by-step protocols for key transformations.

Part 1: The Sonogashira Coupling - Harnessing the Power of the Terminal Alkyne

The most prominent reaction involving Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in numerous natural products and functional materials.[4][5][6]

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper co-catalysts. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol for TMS-Deprotection of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Prior to the Sonogashira coupling, the trimethylsilyl (TMS) protecting group on the alkyne must be removed. Several mild and efficient methods are available for this transformation.

Materials:

-

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using K₂CO₃):

-

Dissolve Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol (10 mL per 1 g of substrate).

-

Add potassium carbonate (0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the deprotected product, Methyl 3-hydroxy-4-ethynylbenzoate.

Procedure (using TBAF):

-

Dissolve Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in THF (10 mL per 1 g of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add TBAF solution (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction progress by TLC.

-

Quench the reaction with deionized water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography if necessary.

A mild and efficient alternative for TMS deprotection involves using sodium ascorbate and copper sulfate.[7]

General Protocol for Sonogashira Coupling with Aryl Halides

This protocol outlines a general procedure for the Sonogashira coupling of the deprotected Methyl 3-hydroxy-4-ethynylbenzoate with an aryl halide.

Materials:

-

Methyl 3-hydroxy-4-ethynylbenzoate (1.0 eq)

-

Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF, or a mixture)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

-

Add the solvent and stir for a few minutes to dissolve the solids.

-

Add Methyl 3-hydroxy-4-ethynylbenzoate and the base to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Robust and commercially available catalysts for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |

| Base | TEA, DIPA | Acts as a proton scavenger and facilitates the formation of the acetylide. |

| Solvent | THF, DMF | Aprotic polar solvents that solubilize the reactants and catalysts. |

| Temperature | Room Temperature to 80 °C | Reaction temperature depends on the reactivity of the aryl halide. |

Part 2: Expanding Synthetic Utility - Cross-Coupling Reactions on the Aromatic Ring

While the Sonogashira coupling is a primary application, the aromatic ring of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate can also participate in other palladium-catalyzed cross-coupling reactions. To achieve this, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. The directing effects of the existing hydroxyl and methyl ester groups will influence the regioselectivity of this initial halogenation step and subsequent cross-coupling reactions.

Directing Group Effects and Regioselectivity

The hydroxyl group is a strong ortho-, para-director, while the methyl ester group is a meta-director. In the case of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, the positions ortho and para to the hydroxyl group are already substituted. Therefore, electrophilic aromatic substitution, such as halogenation, is expected to occur at the position ortho to the hydroxyl group and meta to the methyl ester (C5 position) or at the position meta to both groups (C2 or C6 positions). The hydroxyl group's strong activating effect will likely dominate, favoring substitution at the C5 position.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Fluorination Protocols for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of fluorinating a multifunctional scaffold containing a phenol, a methyl ester, and a labile trimethylsilyl (TMS) alkyne.

Strategic Analysis & Chemical Logic

The substrate, Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (referred to herein as Compound A ), presents a unique "push-pull" electronic environment:

-

Electron Withdrawing Group (EWG): The methyl ester at C1 deactivates the ring, making standard

difficult but facilitating nucleophilic attack. -

Electron Donating Group (EDG): The hydroxyl at C3 activates the ring (ortho/para director).

-

Steric/Electronic Pivot: The TMS-alkyne at C4 blocks the para-position relative to the ester and introduces significant steric bulk and chemical lability (susceptibility to desilylation by fluoride ions).

The Fluorination Challenge

Two distinct fluorination pathways are relevant for drug development using this scaffold:

-

Pathway A: Deoxyfluorination (OH

F). Converting the hydroxyl group to a fluorine atom to generate a bioisostere. This is chemically demanding due to the potential for fluoride-mediated desilylation of the alkyne. -

Pathway B: Electrophilic Ring Fluorination (Ar-H

Ar-F). Introducing a fluorine atom onto the aromatic ring (C2 or C6) while retaining the hydroxyl group.

Pathway A: Deoxyfluorination (Hydroxyl-to-Fluorine Conversion)[1]

Objective: Synthesis of Methyl 3-fluoro-4-((trimethylsilyl)ethynyl)benzoate (or its desilylated analog).

Primary Challenge: Standard fluorinating reagents (DAST, Deoxo-Fluor) often fail with electron-deficient phenols or cause decomposition of TMS-alkynes due to HF generation.

Recommended Solution: Use of PhenoFluor™ (

Critical Design Note: TMS Lability

The fluoride source (CsF) required for PhenoFluor chemistry will almost certainly cleave the TMS group (

-

Scenario 1: If the terminal alkyne is the desired end-product, this "one-pot fluorination/deprotection" is advantageous.

-

Scenario 2: If the TMS group must be retained, the substrate should be converted to the TIPS (Triisopropylsilyl) analog prior to fluorination, as TIPS is significantly more robust against transient fluoride exposure.

Experimental Protocol (PhenoFluor Method)

Materials

-

Substrate: Compound A (1.0 equiv)

-

Reagent: PhenoFluor Mix (or generated in situ from Chloroimidazolium salt + CsF) (2.0 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

-

Additives: 4Å Molecular Sieves (activated)

Step-by-Step Methodology

-

Preparation: In a glovebox or under strict

atmosphere, charge an oven-dried reaction vial with Compound A (1.0 equiv), CsF (3.0 equiv), and the imidazolium chloride precursor (PhenoFluor Cl, 2.0 equiv). -

Solvation: Add anhydrous Toluene. The non-polar solvent is crucial to suppress side reactions and modulate the activity of the fluoride.

-

Activation: Seal the vial and heat to 110 °C for 12–18 hours.

-

Mechanistic Insight: The phenol attacks the imidazolium to form an uronium-like intermediate. The fluoride ion then attacks the ipso-carbon in an

-like fashion, displacing the urea byproduct.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts (CsCl, CsF). Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Note: Expect the terminal alkyne (desilylated product) as the major species if reaction times are prolonged.

-

Pathway B: Electrophilic Ring Fluorination (Regioselective Decoration)

Objective: Synthesis of Methyl 2-fluoro-3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate or the 6-fluoro isomer. Recommended Solution: Selectfluor® (F-TEDA-BF4) in Acetonitrile.

Regioselectivity Logic

-

Position 2: Ortho to OH, Ortho to Ester. Sterically crowded.[1]

-

Position 5: Ortho to Alkyne, Meta to OH. Electronically disfavored.

-

Position 6: Para to OH, Meta to Ester. Electronically favored and sterically accessible.

-

Prediction: The C6-fluoro isomer will be the major product.

Experimental Protocol (Selectfluor Method)

Materials

-

Substrate: Compound A (1.0 equiv)

-

Reagent: Selectfluor (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or MeCN/MeOH (10:1)

-

Temperature: 0 °C to RT

Step-by-Step Methodology

-

Dissolution: Dissolve Compound A (1.0 mmol) in MeCN (10 mL). Ensure the solution is clear.

-

Addition: Add Selectfluor (1.1 mmol) in one portion at 0 °C .

-

Causality: Low temperature prevents oxidative cleavage of the alkyne or silyl ether cleavage (Selectfluor can act as a Lewis acid/oxidant).

-

-

Monitoring: Stir at 0 °C for 2 hours, then warm to Room Temperature. Monitor via LC-MS.

-

Target Mass: M+18 (addition of F, loss of H).

-

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Dry over

. -

Purification: Silica gel chromatography. The fluorinated phenol will be slightly less polar than the starting material.

Data Summary & Decision Matrix

| Parameter | Pathway A: Deoxyfluorination | Pathway B: Ring Fluorination |

| Transformation | Ar-OH | Ar-H |

| Reagent | PhenoFluor / CsF | Selectfluor |

| TMS Stability | Low (High risk of desilylation) | Moderate (Stable at 0°C) |

| Primary Product | 3-Fluoro-4-ethynylbenzoate | Methyl 6-fluoro-3-hydroxy-4-((TMS)ethynyl)benzoate |

| Key Mechanism | Nucleophilic Displacement ( | Electrophilic Aromatic Substitution ( |

Visualized Workflows

Figure 1: Reaction Decision Tree

This diagram illustrates the logical flow for selecting the correct protocol based on the desired structural outcome.

Caption: Decision tree for selecting between Deoxyfluorination (Pathway A) and Electrophilic Fluorination (Pathway B) based on target moiety and TMS tolerance.

Figure 2: Mechanistic Pathway (Deoxyfluorination)

The mechanism involves the activation of the phenol followed by fluoride displacement.

Caption: Simplified mechanistic flow for PhenoFluor-mediated deoxyfluorination.

References

-

Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Nature, 477, 476–479. [Link]

-

Banks, R. E. (1996). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. [Link]

-

Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Letters, 17(3), 544–547. [Link]

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link][1]

Sources

Use of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate as a fragment for PROTACs.

Application Note: High-Fidelity Assembly of Rigid PROTAC Linkers Using Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Part 1: Executive Summary & Technical Rationale

Subject: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5) is a high-value bifunctional aromatic scaffold used in the convergent synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG or alkyl chains, this fragment introduces a rigid aromatic core into the linker region, which can improve cell permeability and constrain the spatial orientation of the ternary complex (Target-PROTAC-E3 Ligase).

Core Application: This molecule serves as a "Click-Ready" Linker Hub . It possesses three orthogonal chemical handles that allow for the modular assembly of PROTACs:

-

TMS-Protected Alkyne: A masked handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry).

-

Methyl Ester: A precursor for amide coupling (post-hydrolysis) or reduction, allowing attachment to the E3 ligase ligand or the Protein of Interest (POI) warhead.

-

Phenol (3-OH): A site for etherification to fine-tune solubility or attach secondary solubilizing groups.

Why Use This Fragment?

-

Reduced Entropic Penalty: The benzene ring restricts the conformational freedom of the linker, potentially stabilizing the productive ternary complex required for ubiquitination.

-

Convergent Synthesis: The TMS protection allows researchers to attach one ligand (e.g., the E3 binder) to the ester side before exposing the alkyne, preventing premature polymerization or side reactions.

-

Bioisosterism: The resulting triazole (formed after Click chemistry) mimics an amide bond but is resistant to proteases, enhancing metabolic stability.

Part 2: Chemical Mechanism & Workflow

The utilization of this fragment follows a "Hub-and-Spoke" model. The protocol below describes the Sequential Assembly Strategy , where the benzoate core is first attached to the E3 Ligase Ligand (e.g., a Thalidomide derivative), followed by TMS deprotection and "Click" conjugation to an Azide-functionalized POI Warhead.

Reaction Pathway Diagram

Caption: Sequential assembly of a rigid PROTAC using the benzoate fragment. The TMS group acts as a protecting shield until the final conjugation step.

Part 3: Detailed Experimental Protocols

Protocol A: Activation of the Benzoate Handle (Hydrolysis)

Purpose: To convert the methyl ester into a carboxylic acid suitable for amide coupling to an amine-functionalized E3 ligand (e.g., Pomalidomide-amine).

Reagents:

-

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (1.0 eq)

-

Lithium Hydroxide (LiOH·H2O) (3.0 eq)

-

THF/Water (3:1 v/v)

-

1M HCl

Procedure:

-

Dissolve the benzoate fragment in THF/Water (3:1) to a concentration of 0.1 M.

-

Add LiOH·H2O in one portion.

-

Stir at Room Temperature (25°C) for 4–6 hours. Note: Avoid heating to prevent cleavage of the TMS group.

-

Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS.

-

Upon completion, acidify carefully to pH 3–4 using 1M HCl.

-

Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

-

Yield Expectation: >90% conversion to the carboxylic acid intermediate.

Protocol B: TMS Deprotection (The "Unmasking")

Purpose: To remove the trimethylsilyl group and generate the terminal alkyne required for Click chemistry.

Reagents:

-

Intermediate A (Scaffold-Ligand conjugate)

-

Potassium Carbonate (K2CO3) (1.5 eq) or TBAF (1.0 eq)

-

Methanol (MeOH) or THF

Procedure:

-

Dissolve Intermediate A in degassed MeOH (0.05 M).

-

Add anhydrous K2CO3.

-

Stir at Room Temperature for 30–60 minutes.

-

Critical Control: Do not prolong reaction time unnecessarily to avoid degradation of the ester/amide linkages elsewhere in the molecule.

-

-

Quench by diluting with water and extracting into DCM or EtOAc.

-

Validation: The disappearance of the TMS peak (~0.2 ppm) in 1H NMR and the appearance of the terminal alkyne proton (~3.0–3.5 ppm).

Protocol C: CuAAC "Click" Conjugation

Purpose: The convergent coupling of the Alkyne-E3 Ligand (Intermediate B) with an Azide-POI Warhead.

Reagents:

-

Alkyne-Intermediate B (1.0 eq)

-

Azide-Functionalized Warhead (1.0 eq)

-

CuSO4·5H2O (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

Solvent: t-BuOH/H2O (1:1) or DMSO (for low solubility substrates)

-

Ligand: THPTA (0.2 eq) (Optional but recommended to protect proteins/biomolecules from oxidation)

Procedure:

-

Prepare a solution of Alkyne-Intermediate B and the Azide-Warhead in t-BuOH/H2O (or DMSO).

-

Premix CuSO4 and THPTA in water, then add to the reaction vessel.

-

Add Sodium Ascorbate (freshly prepared solution) to initiate the reaction.

-

Stir at Room Temperature for 2–12 hours under an inert atmosphere (N2 or Ar).

-

Purification: The resulting triazole-linked PROTAC is typically purified via Semi-Prep HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient).

Part 4: Data & Specifications

Physicochemical Properties Table

| Property | Value / Description | Relevance to PROTACs |

| Molecular Weight | 248.35 g/mol | Low MW allows room for heavy ligands. |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity aids membrane permeability. |

| Topological Polar Surface Area | 46.5 Ų | Good range for oral bioavailability. |

| H-Bond Donors | 1 (Phenol) | Can be capped (ether) or left for solvent interaction. |

| Rigidity | High (Benzoate Core) | Reduces entropic cost of ternary complex formation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Premature TMS Loss | Basic conditions too harsh during hydrolysis. | Use LiOH at 0°C or switch to enzymatic hydrolysis (Esterase). |

| Low Click Yield | Copper catalyst oxidation. | Degas solvents thoroughly; increase Sodium Ascorbate to 1.0 eq. |

| Precipitation | Poor solubility of the rigid core. | Switch solvent system to DMSO/Water or add 10% DMF. |

References

-

Bebibiglou, M. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Wurz, R. P. et al. (2018). A "Click" Chemistry Approach to the Synthesis of PROTACs. Journal of Medicinal Chemistry. [Link]

-

Konstantinidou, M. et al. (2019). PROTACs – a game-changing technology. Expert Opinion on Drug Discovery. [Link]

-

Testa, A. et al. (2020). Click Chemistry-Based Protac Synthesis. Methods in Molecular Biology. [Link]

Functionalization of the hydroxy group on Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

Application Note: Functionalization of the Hydroxy Group on Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Executive Summary & Strategic Analysis

Target Molecule: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate CAS: 478169-68-5 Core Scaffold: Trisubstituted Benzene (Benzoate/Phenol/Alkyne)[1][2]

This application note details the chemoselective functionalization of the C3-phenolic hydroxyl group. This molecule presents a unique "Orthogonal Reactivity Triad": an acid-labile ester, a base-labile TMS-alkyne, and a nucleophilic phenol.

Critical Challenge: The Ortho-TMS-Alkyne Constraint The primary challenge is not electronic, but steric and chemoselective. The bulky trimethylsilyl (TMS) group at the C4 position creates a significant steric wall adjacent to the C3-hydroxyl. Furthermore, the TMS-alkyne is susceptible to cleavage under strong basic conditions (e.g., NaOH, NaOMe) or fluoride exposure, often leading to polymerization or unwanted cyclization (e.g., 5-endo-dig).

Strategic Decision Matrix:

-

Pathway A (Alkylation): Use the "Cesium Effect" to overcome steric hindrance without cleaving the TMS group.

-

Pathway B (Activation): Convert OH to OTf (Triflate) to enable Pd-catalyzed cross-coupling (Suzuki/Buchwald), effectively "hopping" the scaffold.

-

Pathway C (Mitsunobu): For introducing complex or chiral alkyl chains where SN2 is impossible.

Figure 1: Strategic Decision Tree for C3-OH Functionalization.

Protocol A: Chemoselective O-Alkylation (The Cesium Method)

Rationale: Standard Williamson ether synthesis uses Sodium Hydride (NaH). However, NaH is too aggressive for this substrate, risking ester hydrolysis or TMS cleavage. We utilize Cesium Carbonate (Cs₂CO₃) in DMF.[3][4] The large cesium cation coordinates loosely with the phenoxide, creating a "naked anion" that is highly nucleophilic, overcoming the steric bulk of the neighboring TMS group.

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Halide (1.2 – 1.5 equiv) [e.g., Methyl Iodide, Benzyl Bromide]

-

Cesium Carbonate (1.5 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn yellow (phenoxide formation).

-

Activation: Stir at Room Temperature (RT) for 15 minutes. Note: Do not heat yet.

-

Electrophile Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

-

Reaction:

-

For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.

-

For hindered halides: Heat to 50°C. Warning: Do not exceed 60°C to prevent TMS cleavage.

-

-

Work-up: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

Data & Validation:

| Parameter | Observation |

|---|---|

| TLC | Product is less polar than SM. (Rf ~0.6 vs 0.4 in 20% EtOAc/Hex). |

| 1H NMR | Disappearance of Phenol -OH (singlet ~10.5 ppm). |

| TMS Stability | Confirm TMS singlet remains at ~0.25 ppm. |

Protocol B: Triflation (Activation for Cross-Coupling)

Rationale: To replace the OH group with an aryl or amino group, we must first convert it to a Triflate (OTf). This protocol uses Triflic Anhydride (Tf₂O) at low temperature to prevent side reactions with the alkyne.

Reagents:

-

Substrate (1.0 equiv)

-

Triflic Anhydride (Tf₂O) (1.2 equiv)

-

Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step Protocol:

-

Setup: Charge a flask with Substrate and Pyridine in DCM. Cool to 0°C (Ice bath).

-

Addition: Add Tf₂O dropwise over 10 minutes. Caution: Exothermic. Fuming.

-

Monitoring: Stir at 0°C for 1 hour. Allow to warm to RT only if TLC shows incomplete conversion.

-

Quench: Quench with saturated NaHCO₃ (gas evolution).

-

Isolation: Extract with DCM. Wash with 0.5M HCl (to remove pyridine), then water.

-

Storage: Triflates are hydrolytically unstable. Store at -20°C under Argon.

Figure 2: Triflation Workflow ensuring thermal control.

Protocol C: Mitsunobu Reaction

Rationale: Used when the alkyl group is complex, chiral, or available only as an alcohol. The ortho-TMS group makes the phenol sterically crowded, so the order of addition is critical.

Reagents:

-

Substrate (Phenol) (1.0 equiv)

-

Alcohol (R-OH) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

-

Mix: Dissolve Phenol, Alcohol, and PPh₃ in THF under Argon. Cool to 0°C.[4]

-

Add: Add DIAD dropwise. The solution will turn orange/yellow and then fade.

-

Stir: Allow to warm to RT and stir overnight (12–16h). The steric bulk slows the betaine formation and attack.

-

Work-up: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and column chromatography.

Troubleshooting & QC

Common Failure Modes:

| Issue | Cause | Solution |

| Loss of TMS Group | Base too strong or solvent too wet. | Switch from K₂CO₃ to Cs₂CO₃. Ensure DMF is anhydrous. Avoid MeOH. |

| Ester Hydrolysis | Presence of water/hydroxide. | Use strictly anhydrous conditions. Avoid aqueous workup with high pH. |

| No Reaction (Alkylation) | Steric shielding by TMS. | Increase Temp to 50°C. Add 10 mol% NaI (Finkelstein condition). |

Analytical Markers (1H NMR in CDCl₃):

-

TMS-Alkyne: Singlet, δ 0.20 – 0.30 ppm (Integral 9H). If missing, TMS cleaved.

-

Methyl Ester: Singlet, δ 3.85 – 3.95 ppm (Integral 3H).

-

Aromatic Protons: Doublet (~7.9 ppm), Singlet (~7.6 ppm), Doublet (~7.5 ppm).

References

-

Sonogashira Coupling Context: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

- Cesium Effect: Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational concept for halide exchange/reactivity).

- TMS Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for TMS cleavage conditions: K2CO3/MeOH).

- Triflation Protocols: Barbero, M., et al. (2000).

-

Mitsunobu Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications.[5][6] Chemical Reviews, 109(6), 2551-2651. Link

Sources

- 1. ivychem.com [ivychem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: TMS Deprotection of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

[1]

Case ID: TMS-DEP-4781 Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]